molecular formula C14H11Cl2NO2 B14429119 2,4-Dichloro-N-hydroxy-N-(2-methylphenyl)benzamide CAS No. 79115-34-7

2,4-Dichloro-N-hydroxy-N-(2-methylphenyl)benzamide

Cat. No.: B14429119
CAS No.: 79115-34-7
M. Wt: 296.1 g/mol
InChI Key: QBHZLLSMZFZZCK-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-hydroxy-N-(2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms, a hydroxy group, and a methylphenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-hydroxy-N-(2-methylphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methylphenylhydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-hydroxy-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxy group to a hydrogen atom.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dichloro-N-(2-methylphenyl)benzamide.

    Reduction: Formation of 2,4-dichloro-N-(2-methylphenyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-N-hydroxy-N-(2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-hydroxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2-hydroxyethyl)benzamide
  • 2,4-Dichloro-N-(2-ethyl-6-methylphenyl)benzamide
  • 2-hydroxy-N-(4-methylphenyl)benzamide

Uniqueness

2,4-Dichloro-N-hydroxy-N-(2-methylphenyl)benzamide is unique due to the presence of both chlorine atoms and a hydroxy group on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

79115-34-7

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

2,4-dichloro-N-hydroxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO2/c1-9-4-2-3-5-13(9)17(19)14(18)11-7-6-10(15)8-12(11)16/h2-8,19H,1H3

InChI Key

QBHZLLSMZFZZCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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